Cyclobuta-dithymidine

概要

説明

Cyclobuta-dithymidine is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that cyclobutadiene, a related compound, is an organic compound with the formula C4H4. It is very reactive due to its tendency to dimerize2.

Synthesis Analysis

The synthesis of cyclobutadiene and its derivatives has been explored in various studies34. For instance, one study reported the synthesis of a new π-electron molecular scaffold containing two phenazine moieties connected by a four-membered ring3. However, specific synthesis methods for cyclobuta-dithymidine are not readily available in the searched resources.

Molecular Structure Analysis

Cyclobutadiene, which might share some structural similarities with cyclobuta-dithymidine, is thought to adopt a rectangular structure2. Its rectangular structure is the result of a pseudo Jahn–Teller effect, which distorts the molecule and lowers its symmetry2. However, the specific molecular structure of cyclobuta-dithymidine is not detailed in the searched resources.

Chemical Reactions Analysis

Cyclobutadiene is known to form highly stable aromatic complexes, e.g., CBD–Fe (CO)35. This intriguing reversal of aromaticity from antiaromatic to aromatic terrain during the complexation process has been studied5. However, specific chemical reactions involving cyclobuta-dithymidine are not detailed in the searched resources.

Physical And Chemical Properties Analysis

The physical and chemical properties of cyclobuta-dithymidine are not readily available in the searched resources. However, a study evaluated the structural, spectral properties, and reactivity of the silicon analogs of cyclobutadiene7.科学的研究の応用

Photoproduct Induction and Persistence in Human Skin

A study examined cyclobuta-dithymidine (TT) photoproduct induction and persistence in human skin exposed to simulated solar UV radiation. Researchers found varying levels of TT photoproducts in individuals, demonstrating the skin's response to UV exposure and potential implications for skin cancer research (Bruze, Emmett, Creasey, & Strickland, 1989).

Protection by Constitutive Pigmentation

Another study focused on the role of constitutive epidermal pigmentation in protecting DNA from solar UV-induced damage. Heavily pigmented skin showed a reduced formation of cyclobuta-dithymidine photoproducts, highlighting the protective role of melanin against DNA damage from UV radiation (Strickland, Bruze, & Creasey, 1988).

Induction and Repair in Animal Models

The induction and repair of cyclobuta-dithymidine photoproducts were also studied in hamster skin. This study offers insights into the mechanisms of DNA repair following UV radiation exposure, which is crucial for understanding skin cancer development and prevention strategies (Strickland & Creasey, 1989).

Photoproducts in Urine After Sun Exposure

Research has demonstrated the presence of cyclobutane thymidine dimers in human urine following sun exposure. This finding is significant for non-invasive monitoring of UV-induced DNA damage, which can have implications for assessing skin cancer risk and the effectiveness of sun protection strategies (Le Curieux & Hemminki, 2001).

Sunscreen Efficacy in Preventing DNA Damage

A study investigated the effectiveness of sunscreen in preventing epidermal DNA damage. The research highlighted the need for proper sunscreen application to maximize protection against UV-induced cyclobutane pyrimidine dimer formation, a key factor in skin cancer development (Young et al., 2018).

Structural and Electronic Properties

Investigations into the structural and electronic properties of cyclobutane-containing compounds, like those found in cyclobuta-dithymidine, are essential for understanding their behavior in biological systems and potential applications in drug design and materials science (Izydorczyk et al., 2022).

Safety And Hazards

The specific safety and hazards associated with cyclobuta-dithymidine are not readily available in the searched resources. It’s always important to handle chemical compounds with appropriate safety measures.

将来の方向性

The future directions for research on cyclobuta-dithymidine are not readily available in the searched resources. However, the synthesis, properties, and applications of cyclobuta [1,2-b:3,4-b′]diphenazines have been reported, indicating potential areas of interest for future research3.

Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

特性

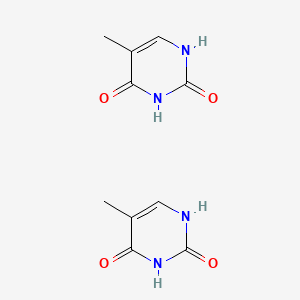

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H6N2O2/c2*1-3-2-6-5(9)7-4(3)8/h2*2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBXRHFIVUFPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O.CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobuta-dithymidine | |

CAS RN |

28806-14-6 | |

| Record name | Cyclobuta-dithymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028806146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

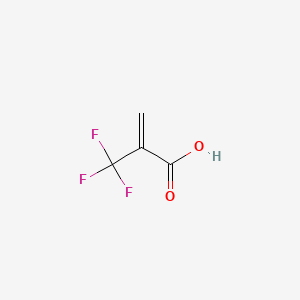

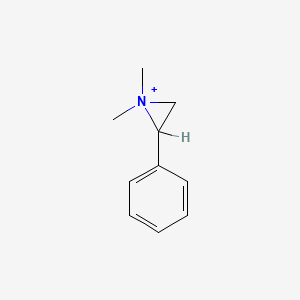

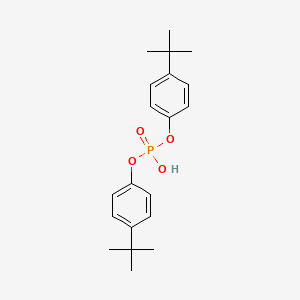

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

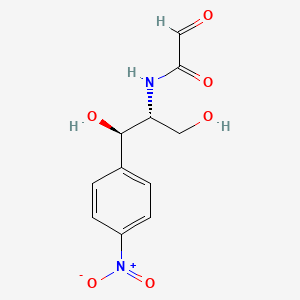

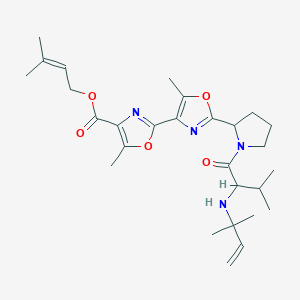

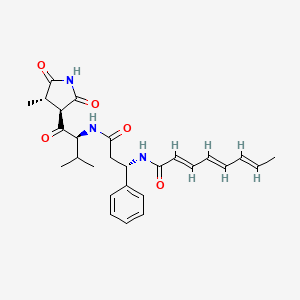

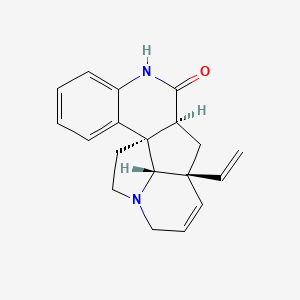

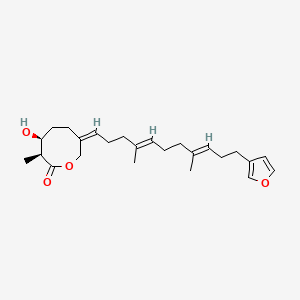

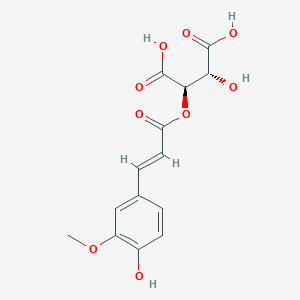

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil](/img/structure/B1212251.png)

![5-[6,6-dimethylhepta-2,4-diynyl(methyl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1212253.png)

![N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1212261.png)

![2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide](/img/structure/B1212264.png)

![9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide](/img/structure/B1212265.png)